4-Hydroxy Duloxetine-d6 β-D-Glucuronide
Description
4-Hydroxy Duloxetine-d6 β-D-Glucuronide is a deuterated glucuronide metabolite of duloxetine, a selective serotonin and norepinephrine reuptake inhibitor (SNRI). This compound is chemically defined as a β-D-glucuronide conjugate of 4-hydroxy duloxetine, where six hydrogen atoms are replaced with deuterium (D6) at specific positions to enhance stability and analytical precision . Its molecular formula is C24H21D6NO8S, with a molecular weight of 495.58 g/mol .
Primarily utilized as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS), this deuterated analog enables accurate quantification of duloxetine and its metabolites in biological matrices during pharmacokinetic studies, method validation, and quality control (QC) for regulatory submissions (e.g., Abbreviated New Drug Applications, ANDA) . Its deuterated structure minimizes isotopic interference, ensuring high specificity in assays .
Properties
Molecular Formula |
C₂₄H₂₁D₆NO₈S |
|---|---|
Molecular Weight |
495.58 |
Synonyms |
4-[(1S)-3-(Methylamino)-1-(2-thienyl)propoxy]-1-(naphthalenyl-d6) β-D-Glucopyranosiduronic Acid; LY 550408-d6; |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of 4-Hydroxy Duloxetine-d6 β-D-Glucuronide, a comparative analysis with structurally and functionally related compounds is provided below.
Table 1: Structural and Functional Comparison of Glucuronidated Metabolites
Key Findings from Comparative Studies
Analytical Utility: this compound is distinguished by its deuterated structure, which reduces matrix effects in LC-MS/MS compared to non-deuterated analogs like 4-Hydroxy Alverine Glucuronide .
Metabolic Stability :
- Glucuronides such as (Z)-4-Hydroxy Tamoxifen O-β-D-Glucuronide are susceptible to enzymatic hydrolysis by β-glucuronidase, a trait critical for quantifying free metabolites in biological samples . In contrast, deuterated glucuronides like this compound are designed to resist degradation, ensuring stable quantification .
Pharmacokinetic Variability: Non-deuterated glucuronides (e.g., 4-Hydroxy Alverine Glucuronide) exhibit high inter- and intra-subject variability (CV >80%), complicating bioequivalence assessments . Deuterated analogs mitigate this by normalizing recovery rates in analytical workflows .
Research Implications and Limitations
- Structural Influence on Function: The position of glucuronidation (e.g., phenolic vs. acyl) and isotopic labeling (deuteration) significantly impacts metabolic stability and analytical performance. For instance, acyl-glucuronides are prone to hydrolysis, whereas deuterated phenolic glucuronides enhance assay reproducibility .
- Gaps in Literature: While extensive data exist for natural glucuronides (e.g., flavonoid derivatives), synthetic analogs like this compound are undercharacterized in terms of enzymatic interactions and long-term stability .
Preparation Methods
Structural Characteristics
This compound (Mol. Formula: ; Mol. Wt.: 495.6 g/mol) features a deuterated naphthalene ring (positions 2, 3, 5, 6, 7, 8) conjugated to β-D-glucuronic acid via an ether linkage. The glucuronide moiety is attached to the 4-hydroxy group of duloxetine, a structural modification that enhances water solubility for renal excretion.
Applications in Pharmaceutical Research
As a stable isotopologue, this compound is indispensable for:
-
Validating bioanalytical methods per EMA and USFDA guidelines.
-
Studying back-conversion artifacts in pharmacokinetic assays.
Synthetic Routes for this compound
Deuterium Labeling of 4-Hydroxy Duloxetine
Deuterium incorporation occurs during the synthesis of the duloxetine intermediate. The naphthalene ring is deuterated using or deuterated solvents under catalytic conditions.
Key Reaction Steps:
-
Deuteration of Naphthalene Intermediate:
-
Hydroxylation:
Glucuronidation of 4-Hydroxy Duloxetine-d6
Glucuronidation is achieved via enzymatic or chemical methods:
Enzymatic Glucuronidation
Chemical Glucuronidation
Purification and Characterization
Chromatographic Purification
Spectroscopic Characterization
Analytical Method Validation for QC Applications
LC-MS/MS Bioanalytical Method (Per EMA/USFDA)
A validated method for simultaneous quantification of duloxetine and 4HDG in human plasma includes:
Stability Considerations
Industrial-Scale Custom Synthesis
Process Optimization
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 4-Hydroxy Duloxetine-d6 β-D-Glucuronide using enzymatic methods?
- Methodology : Utilize recombinant UDP-glucuronosyltransferases (UGTs) expressed in E. coli BL21(DE3) systems, as demonstrated for structurally similar glucuronides . Reaction conditions (pH 7.4, 37°C, 3-hour incubation) and substrate-to-enzyme ratios should be calibrated using LC-MS to monitor conversion efficiency. Isotope-labeled precursors (e.g., deuterated duloxetine derivatives) ensure isotopic purity in the final product.
Q. What analytical techniques are recommended for quantifying this compound in biological matrices?
- Methodology : Employ validated LC-MS/MS protocols with deuterated internal standards to minimize matrix effects. For example, a method developed for oxymorphone glucuronides in urine (LOD: 0.5 ng/mL, LOQ: 2 ng/mL) can be adapted . Ensure chromatographic separation using C18 columns and mobile phases with 0.1% formic acid to resolve isotopic isomers .
Q. How can isotopic purity of this compound be confirmed?
- Methodology : Use high-resolution mass spectrometry (HRMS) to verify the molecular ion at m/z 495.58 (C24H21D6NO8S) . Compare <sup>1</sup>H NMR spectra with non-deuterated analogs to confirm absence of protium signals in deuterated positions .
Advanced Research Questions
Q. What metabolic interactions influence the formation of this compound in vivo?
- Methodology : Conduct hepatocyte incubation studies with CYP2D6 and UGT1A3/UGT2B7 inhibitors (e.g., fluconazole) to identify rate-limiting enzymes. Quantify intermediates via time-course LC-MS profiling. Cross-reference with duloxetine’s known glucuronidation pathways to map isotopic tracer dynamics .
Q. How do structural modifications in β-D-glucuronide conjugates affect stability under physiological conditions?
- Methodology : Perform stability assays (pH 2–9, 37°C) and monitor degradation using HPLC-UV. For this compound, compare hydrolysis rates with non-deuterated analogs to assess deuterium’s protective effect on glucuronide bond cleavage .
Q. What strategies resolve discrepancies in reported molecular weights for this compound across studies?
- Methodology : Reanalyze conflicting samples (e.g., 495.58 vs. 489.54 ) using tandem MS/MS fragmentation. Verify synthetic routes (e.g., deuterium incorporation at specific positions) and cross-validate with independent NMR assignments to rule out isotopic mislabeling .
Q. How can researchers model inter-laboratory variability in glucuronide quantification?
- Methodology : Implement a multi-center validation study using shared reference standards. Apply statistical tools (e.g., ANOVA) to assess intra- and inter-lab precision. For example, replicate analyses of duloxetine metabolites showed ≤5% RSD in optimized LC-MS conditions .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
